

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitrothiazole Derivatives

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Compound of Interest

Compound Name: **5-Nitrothiazole**

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For Researchers, Scientists, and Drug Development Professionals

The **5-nitrothiazole** scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents with broad-spectrum activity against parasites, bacteria, and even some viruses.^[1] Derivatives such as Nitazoxanide and 2-amino-**5-nitrothiazole** have demonstrated significant clinical and research value.^{[1][2]} Understanding the fundamental physicochemical properties of this class of compounds is critical for the rational design of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview of these properties, along with standardized experimental protocols and relevant biological mechanisms.

Core Physicochemical Properties

The physicochemical characteristics of a drug molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile. For **5-nitrothiazole** derivatives, properties such as solubility and lipophilicity are key determinants of bioavailability and formulation strategies. The most extensively studied derivative is 2-amino-**5-nitrothiazole** (ANT), which often serves as a primary intermediate.^[3] It typically appears as a greenish-yellow to orange-yellow fluffy powder with a slightly bitter taste.^{[2][3][4]}

A summary of key quantitative data for **5-nitrothiazole** and its 2-amino derivative is presented below.

Table 1: Physicochemical Properties of Key **5-Nitrothiazole** Compounds

Property	5-Nitrothiazole	2-Amino-5-nitrothiazole (ANT)	Data Source(s)
Molecular Formula	<chem>C3H2N2O2S</chem>	<chem>C3H3N3O2S</chem>	[2] [5]
Molecular Weight	130.13 g/mol	145.14 g/mol	[2] [5]
Melting Point	Not Available	195-200 °C (decomposes)	[6]
logP (XLogP3)	1.1	0.83	[2] [5] [7]
Water Solubility	Not Available	Very sparingly soluble (<0.1 g/100 mL at 20°C)	[2] [4]
Ethanol (95%) Solubility	Not Available	Soluble (1g / 150g at 20°C)	[3]
Diethyl Ether Solubility	Not Available	Soluble (1g / 250g at 20°C)	[3]
Chloroform Solubility	Not Available	Almost insoluble	[3]

| UV-Vis λ_{max} | Not Available | 386 nm (in 0.0005% water) | [\[2\]](#)[\[4\]](#) |

Spectroscopic Characteristics

Structural elucidation and confirmation of **5-nitrothiazole** derivatives rely heavily on spectroscopic techniques. The presence of the thiazole ring, the nitro group, and other substituents gives rise to characteristic spectral fingerprints.

Infrared (IR) Spectroscopy The IR spectra of **5-nitrothiazole** compounds are dominated by the strong vibrational modes of the nitro (NO_2) group. These bands are crucial for confirming the successful nitration of the thiazole ring.

Table 2: Predicted Key IR Absorption Bands for **5-Nitrothiazole** Derivatives

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3100	Aromatic C-H Stretch	Medium
1550 - 1500	Asymmetric NO ₂ Stretch	Strong

| 1390 - 1330 | Symmetric NO₂ Stretch | Strong |

Data based on predictions for structurally similar compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise molecular structure, including the position of substituents on the thiazole ring. While spectra vary significantly with substitution, predicted data for a model compound, 5-methyl-4-nitrothiazole, are provided for reference.

Table 3: Predicted ¹H NMR Spectral Data for 5-methyl-4-nitrothiazole

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5 - 9.0	Singlet	1H	H-2 (thiazole ring proton)
~2.6 - 2.8	Singlet	3H	-CH ₃ (methyl protons)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.[8]

Table 4: Predicted ¹³C NMR Spectral Data for 5-methyl-4-nitrothiazole

Chemical Shift (δ) ppm	Assignment
~150 - 155	C-2
~145 - 150	C-4 (carbon with nitro group)
~130 - 135	C-5 (carbon with methyl group)
~15 - 20	-CH ₃ (methyl carbon)

Solvent: CDCl_3 .^[8]

For more complex derivatives, such as Mannich bases, the ^{13}C NMR signals for piperidinyl ring carbons typically appear around 20–40 ppm, while the sp^3 carbon of the thiazolidinone ring is found near 50 ppm.^[9]

Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and elemental composition (via HRMS) of synthesized derivatives. The fragmentation patterns can also provide valuable structural information. For 2-amino-**5-nitrothiazole**, the top peak in the mass spectrum corresponds to the molecular ion (m/z 145).^[2]

Experimental Protocols

Detailed and reproducible methodologies are essential for the synthesis and analysis of **5-nitrothiazole** derivatives.

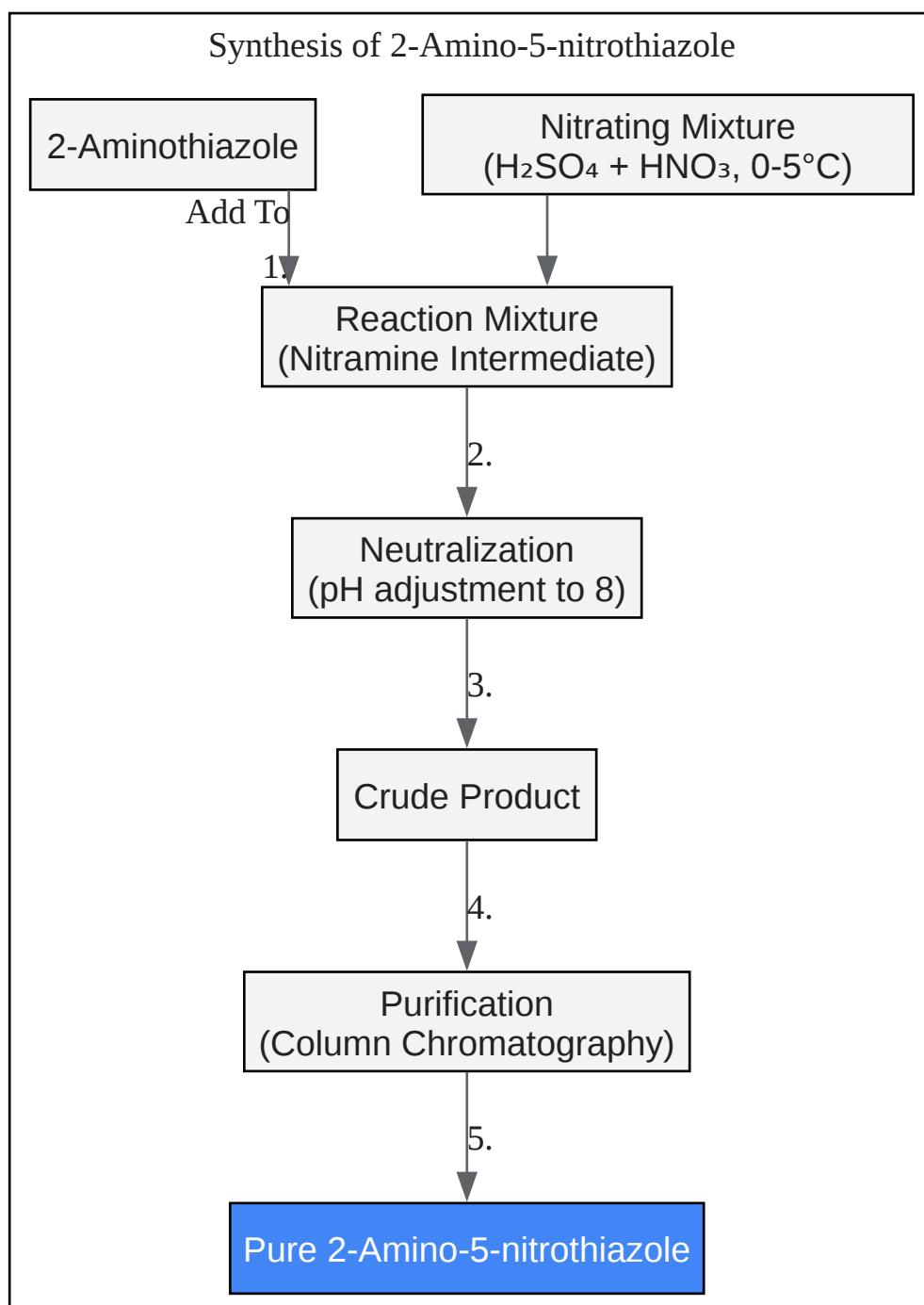
Several synthetic routes to 2-amino-**5-nitrothiazole** have been established.

Method 1: Direct Nitration of 2-Aminothiazole This is a common but potentially hazardous method that involves the rearrangement of a nitramine intermediate.^[10]

- Nitration: Dissolve 2-aminothiazole (1 part) in concentrated sulfuric acid.^[11]
- Add this solution to a stirred mixture of 90-95% nitric acid and concentrated sulfuric acid, maintaining the temperature between 0-5°C.^[11]
- Stir the reaction mixture for approximately 2 hours at this temperature.^[11]
- Work-up: Adjust the pH of the reaction mixture to 8 using a 1M NaOH solution to precipitate the product.^[10]
- Purification: Filter the precipitate, wash thoroughly with water, and purify via column chromatography (e.g., silica gel with petroleum ether:ethyl acetate) to yield 2-amino-**5-nitrothiazole**.^[10]

Method 2: Synthesis via N,N-dimethyl-2-nitroetheneamine (avoids nitration) This alternative process avoids the use of potent nitrating mixtures.^{[12][13]}

- Bromination: Add bromine to a solution of N,N-dimethyl-2-nitroetheneamine in acetic acid at a temperature below 25°C.[12]
- Cyclization: After stirring, add thiourea to the resulting slurry. The reaction is exothermic.[12]
- Neutralization & Precipitation: Stir the mixture for 1 hour, then dilute with water. Simultaneously add the mixture and ammonium hydroxide to acetic acid, maintaining a pH between 4 and 5.[12]
- Isolation: Adjust the final pH to 7 to precipitate the product. Filter, wash with water, and dry to obtain 2-amino-5-nitrothiazole.[12]



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Fig. 1: General workflow for the synthesis of 2-amino-**5-nitrothiazole** via direct nitration.

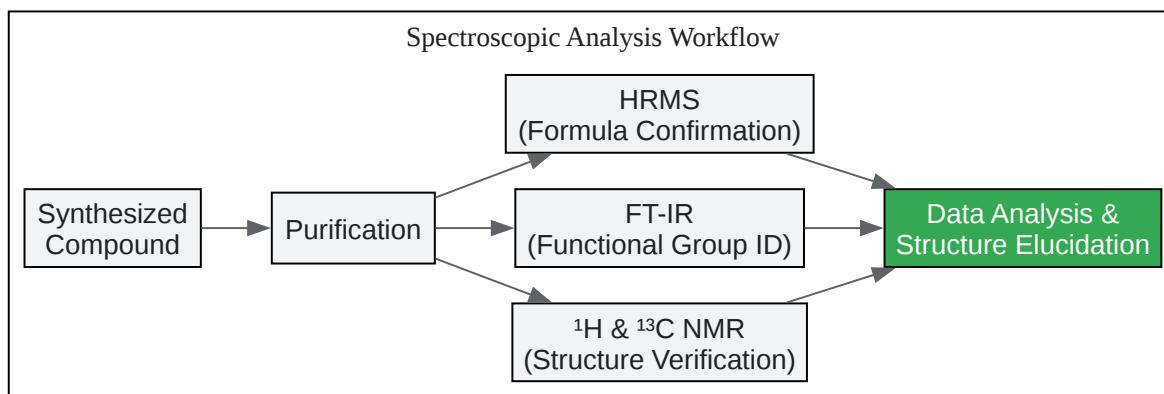
High-Performance Liquid Chromatography (HPLC) HPLC is a standard technique for assessing the purity and quantifying **5-nitrothiazole** derivatives.

- Method for 2-Amino-5-nitrothiazole:[7][14]
 - Column: Newcrom R1, a reverse-phase (RP) column with low silanol activity.[14]
 - Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[14] For MS compatibility, phosphoric acid should be replaced with formic acid.[14]
 - Detection: UV detection is typically used. For a related aminothiazole, the detection wavelength was 272 nm.[15]
 - Mode: Isocratic elution.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LC-MS/MS is the preferred method for quantifying derivatives in complex biological matrices (e.g., plasma) due to its high sensitivity and selectivity.[16]

- General Bioanalytical Method Protocol:
 - Sample Preparation (Protein Precipitation):[15]
 - To a plasma sample, add a precipitation solvent (e.g., acetonitrile).
 - Vortex the sample for ~10 minutes and centrifuge at high speed (~14,000 rpm) to pellet the precipitated proteins.
 - Transfer the supernatant to a new vial for injection.
 - Chromatography:
 - Column: A reverse-phase C18 column (e.g., Waters Xterra RP® C18, 150 mm × 4.6 mm, 5 µm).[15]
 - Mobile Phase: Gradient or isocratic elution using a mixture of an aqueous phase (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., methanol/acetonitrile mixture).[15]
 - Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI) in positive ion mode is common for these compounds.
- Detection: Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity, monitoring the transition from the precursor ion ($[M+H]^+$) to a specific product ion.[16]
[17]



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Fig. 2: Logical workflow for the complete spectroscopic characterization of a novel derivative.

Mechanism of Action and Biological Relevance

The biological activity of **5-nitrothiazoles** is often linked to the reductive activation of the nitro group, though notable exceptions exist. The flagship drug Nitazoxanide (NTZ) provides a well-studied example of the class's therapeutic action.[18]

Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR) In many anaerobic parasites (e.g., Giardia, Entamoeba) and bacteria, the primary mechanism of action of NTZ is the inhibition of the PFOR enzyme, which is critical for anaerobic energy metabolism.[1][19]

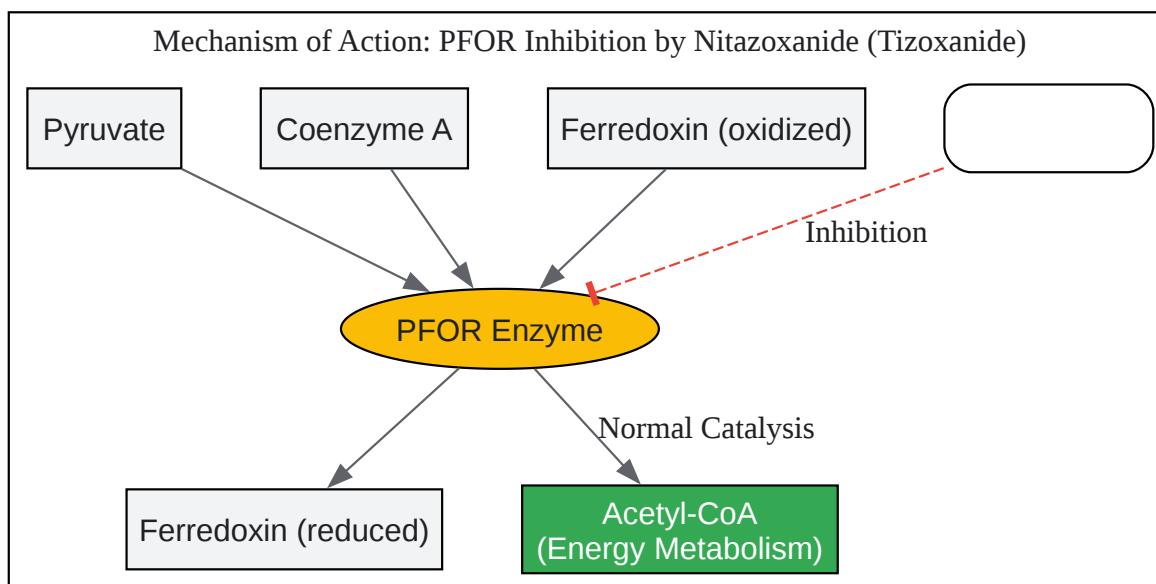
- After oral administration, NTZ is rapidly hydrolyzed to its active metabolite, tizoxanide (TIZ).
[1]
- TIZ acts as a non-competitive inhibitor of the PFOR enzyme.[20]

- This inhibition disrupts the electron transfer reaction essential for the parasite's energy metabolism, leading to energy depletion and cell death.[19][20]

Unlike many other nitro-containing drugs, the antimicrobial activity of NTZ is not dependent on the reduction of its nitro group.[18]

Other Mechanisms Beyond PFOR inhibition, **5-nitrothiazole** derivatives exhibit other mechanisms of action:

- Antiviral Activity: NTZ has shown broad-spectrum antiviral activity, which is thought to involve the modulation of host immune responses, such as enhancing the interferon pathway.[19][20]
- Antitubercular Activity: Against *Mycobacterium tuberculosis*, NTZ disrupts the membrane potential and pH homeostasis of the bacterium.[19]



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Fig. 3: Diagram of Nitazoxanide's inhibitory action on the PFOR enzyme pathway.

Conclusion

5-Nitrothiazole derivatives represent a versatile and pharmacologically significant class of compounds. Their physicochemical properties, particularly solubility and lipophilicity, are pivotal for their formulation and biological activity. A thorough understanding of their spectroscopic signatures is essential for synthesis and quality control, while established analytical methods like HPLC and LC-MS/MS enable their robust characterization and quantification. The unique mechanisms of action, such as the inhibition of PFOR by nitazoxanide, continue to make this scaffold a promising starting point for the development of new anti-infective agents and other therapeutics.

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